REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[CH2:4][C:3]1=[O:14]>CO>[NH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:2]([CH3:1])[C:3](=[O:14])[CH2:4]2
|
Name
|
|
Quantity
|
92 mg
|
Type
|
reactant
|
Smiles
|
CN1C(CC2=CC(=CC=C12)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Pd(C)
|
Quantity
|
9.2 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
The round bottom flask was capped with a rubber septum
|
Type
|
CUSTOM
|
Details
|
After 18 h the hydrogen gas was evacuated
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
by introducing argon to the round bottom flask
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
The celite was washed with EtOAc (2×30 ml)
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2CC(N(C2=CC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |